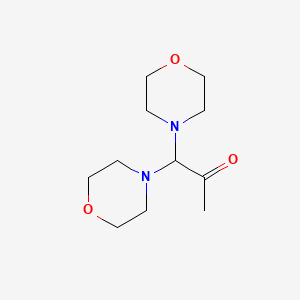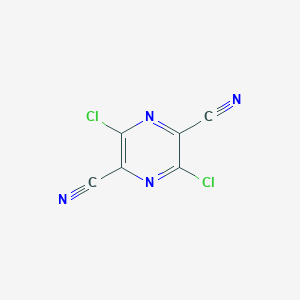
3,6-Dichloropyrazine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloropyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Cl2N4. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two cyano groups attached to the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
3,6-Dichloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the oxidation of aniline in the presence of chlorine water, leading to the formation of the desired compound . Another method includes the use of di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate as a precursor, which can be obtained on a large scale .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent purification to obtain the final product.
化学反応の分析
Types of Reactions
3,6-Dichloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, methanol, and other nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
科学的研究の応用
3,6-Dichloropyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,6-Dichloropyrazine-2,5-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it a powerful photoredox catalyst. The compound’s structure allows for the efficient transfer of electrons, facilitating various chemical transformations. Molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photoredox processes .
類似化合物との比較
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Another dichloropyrazine derivative with similar chemical properties.
3,5-Dichloropyrazine-2,6-dicarbonitrile: An isomer with different substitution patterns on the pyrazine ring.
Uniqueness
3,6-Dichloropyrazine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photoredox properties.
特性
分子式 |
C6Cl2N4 |
|---|---|
分子量 |
198.99 g/mol |
IUPAC名 |
3,6-dichloropyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C6Cl2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |
InChIキー |
SILTXHLSAGGGLP-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
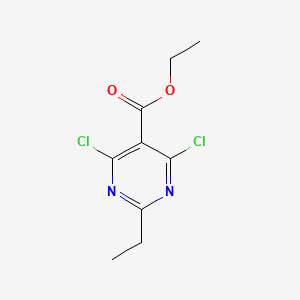
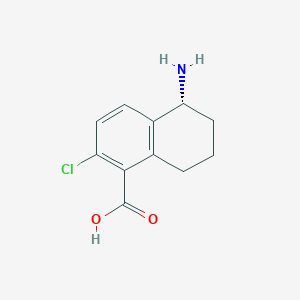

![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
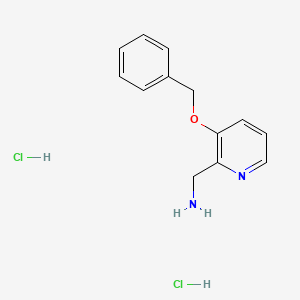
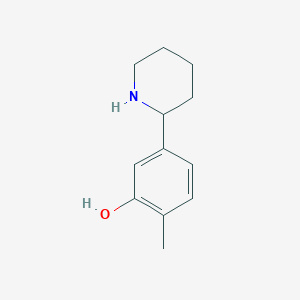
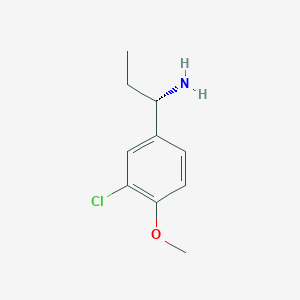
![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
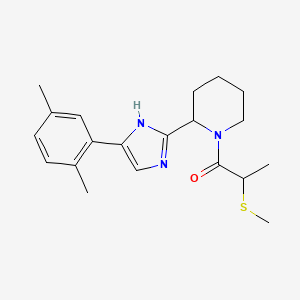
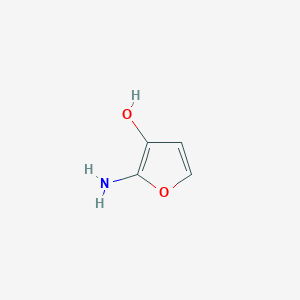
![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)
